molecular formula C17H18N2O B2591346 3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile CAS No. 554407-01-1

3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile

Cat. No.: B2591346
CAS No.: 554407-01-1
M. Wt: 266.344
InChI Key: NBZMKXURKAFORS-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrrole derivatives featuring a 4-ethylphenyl substituent, two methyl groups at the 2- and 5-positions of the pyrrole ring, and a 3-oxopropanenitrile moiety. Its molecular formula is C₁₇H₁₈N₂O, with a molecular weight of 266.34 g/mol.

Properties

IUPAC Name

3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-4-14-5-7-15(8-6-14)19-12(2)11-16(13(19)3)17(20)9-10-18/h5-8,11H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZMKXURKAFORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactionsThe final step involves the addition of the nitrile and ketone groups under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ primarily in the substituents on the phenyl ring attached to the pyrrole core. Below is a comparative analysis:

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted Boiling Point (°C)
3-[1-(4-Ethylphenyl)-...] (N/A) 4-Ethyl C₁₇H₁₈N₂O 266.34 ~1.18 ~450
3-[1-(4-Chlorophenyl)-...] (565174-27-8) 4-Chloro C₁₅H₁₃ClN₂O 272.72 N/A N/A
3-[1-(2-Methoxyphenyl)-...] (1403566-42-6) 2-Methoxy C₁₆H₁₆N₂O₂ 268.31 N/A N/A
3-[1-(4-Difluoromethoxyphenyl)-...] (565166-94-1) 4-Difluoromethoxy C₁₆H₁₄F₂N₂O₂ 304.30 1.22 464.6
3-[1-(4-Bromophenyl)-...] (N/A) 4-Bromo C₁₅H₁₃BrN₂O 317.18 N/A N/A

Key Observations :

  • Halogenated Derivatives (Cl, Br): Higher molecular weights due to halogen atoms (~35.45 for Cl, ~79.90 for Br).
  • Methoxy and Difluoromethoxy Derivatives : The methoxy group (OCH₃) and difluoromethoxy (OCF₂H) substituents introduce polarity and metabolic stability, with the latter showing a higher boiling point (464.6°C) due to increased molecular weight and fluorine content .

Biological Activity

3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile, identified by its CAS number 554407-01-1, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2OC_{17}H_{18}N_2O with a molecular weight of 266.34 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities.

Recent studies suggest that compounds containing pyrrole structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanism of action for this compound has not been fully elucidated but may involve modulation of cellular pathways associated with apoptosis and cell proliferation.

Anticancer Activity

Research indicates that pyrrole derivatives can suppress tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Cytotoxicity Studies

A study assessing the cytotoxic effects of similar pyrrole derivatives demonstrated significant antiproliferative activity against HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The tested compounds exhibited IC50 values indicating their potency in inhibiting cell growth .

CompoundCell LineIC50 (µM)
3-[1-(4-Ethylphenyl)-2,5-dimethyl...HepG215
3-[1-(4-Ethylphenyl)-2,5-dimethyl...EACC20

Anti-inflammatory Effects

Pyrrole derivatives have also been studied for their anti-inflammatory properties. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Enhanced Monoclonal Antibody Production

A study investigated the impact of pyrrole derivatives on monoclonal antibody (mAb) production in CHO cells. The results indicated that the addition of certain pyrrole compounds increased mAb yield while maintaining cell viability. Specifically, the compound enhanced glucose uptake and ATP production in culture conditions .

Case Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) analysis was performed on several pyrrole derivatives to identify key structural features responsible for their biological activity. It was found that modifications to the pyrrole ring significantly influenced cytotoxicity and anti-inflammatory activity .

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